molecular formula C28H30N2O5 B10915268 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10915268
M. Wt: 474.5 g/mol
InChI Key: SWOYDNSYCCAHAH-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole: is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the pyrazole family, which is known for its diverse range of biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization reactions to form the pyrazole ring. Common reagents used in these reactions include hydrazines, aldehydes, and ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, purification techniques, and waste management are crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, the compound’s properties make it suitable for applications in materials science, such as the development of polymers, coatings, and electronic materials. Its stability and reactivity are advantageous in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into binding sites, altering the activity of target molecules and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole stands out due to its unique combination of functional groups This combination enhances its reactivity and allows for a broader range of chemical modifications

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C28H30N2O5/c1-18-27(20-10-12-23(32-3)25(15-20)34-5)29-30(17-19-8-7-9-22(14-19)31-2)28(18)21-11-13-24(33-4)26(16-21)35-6/h7-16H,17H2,1-6H3

InChI Key

SWOYDNSYCCAHAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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